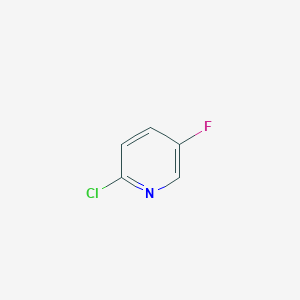









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.F[B-](F)(F)F.ClC1C=CC([N+]#N)=CN=1.OO.FC(F)(F)C(O)=[O:28]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N+:3]=1[O-:28] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)F
|
|
Name
|
2-chloro-5-pyridinediazonium tetrafluoroborate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.ClC1=NC=C(C=C1)[N+]#N
|
|
Name
|
compound 8
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.ClC1=NC=C(C=C1)[N+]#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Synthesis 1989, 905-908
|
|
Type
|
EXTRACTION
|
|
Details
|
extractions
|
|
Type
|
DISTILLATION
|
|
Details
|
with sulfuric acid and sodium hydroxide, and steam distillation
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain after these operations
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=[N+](C=C(C=C1)F)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |